molecular formula C11H14O3 B1526357 Methyl 3-hydroxy-2-methyl-2-phenylpropanoate CAS No. 70397-74-9

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate

Cat. No. B1526357
CAS RN: 70397-74-9
M. Wt: 194.23 g/mol
InChI Key: SQYUNXUOZKVKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, also known as methyl 3-hydroxy-2-methyl-2-phenylpropionate, is an organic compound belonging to the class of carboxylic acids. It is a colorless to pale yellow liquid, with a distinctive sweet, fruity odor. Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is primarily used as a flavoring agent in food and beverages, as well as in perfumes. It is also used in the synthesis of pharmaceuticals, cosmetics, and other chemicals.

Scientific Research Applications

Biomedical Applications

Polyhydroxyalkanoates (PHAs), including materials similar to Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, are used in various biomedical applications. Their biodegradability and thermoprocessability make them suitable for medical devices and tissue engineering. These materials have been employed in developing sutures, cardiovascular patches, orthopedic pins, and wound dressings (Chen & Wu, 2005).

Chemical Synthesis

Methyl 3-hydroxy-2-methyl-2-phenylpropanoate is involved in various chemical synthesis processes. For example, it is used in the cross-coupling of remote meta-C–H bonds in organic chemistry, showcasing its utility in creating complex molecular structures (Wan et al., 2013). Additionally, it plays a role in the Reformatsky reaction, which is significant in synthetic organic chemistry, particularly in the synthesis of β-hydroxy esters (MatsumotoTakashi & FukuiKenji, 1972).

Materials Science

In materials science, derivatives of this compound have been studied for their structural properties. For example, the crystal structure of methyl (±)-threo-3-hydroxy-2,3-diphenylpropanoate has been determined to understand better its physical properties and potential applications (Kolev et al., 1995). This type of research is crucial for developing new materials with specific desired properties.

Enzymatic Resolution

The compound has been studied in the context of enzymatic resolution, which is a process used in the production of enantiomerically pure compounds. Research on the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate highlights its relevance in producing specific enantiomers for various applications (Ribeiro et al., 2001).

Organic Photovoltaic Materials

The compound's derivatives have been investigated for their use in organic solar cells. For instance, the study of poly(3-hexylthiophene-2,5-diyl)/[6,6]-phenyl C61 butyric acid methyl ester films, a material related to Methyl 3-hydroxy-2-methyl-2-phenylpropanoate, helps understand the efficiency and performance of organic photovoltaic materials (Erb et al., 2005).

Pharmaceutical Synthesis

The compound is used in synthesizing analogs of important pharmaceuticals. For example, its derivatives have been used in synthesizing the C-13 side chain of paclitaxel (Taxol) and docetaxel (Taxotere), highlighting its importance in medicinal chemistry (Hamamoto et al., 2000).

properties

IUPAC Name

methyl 3-hydroxy-2-methyl-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(8-12,10(13)14-2)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYUNXUOZKVKPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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